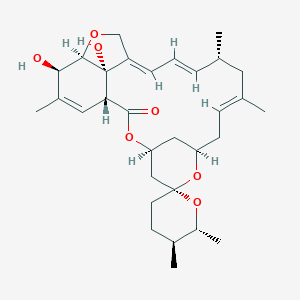

Milbemycin A3

Vue d'ensemble

Description

La milbémycine A3 est un membre de la famille des milbémycines, qui sont des antibiotiques macrolides à 16 chaînons. Ces composés sont produits par diverses espèces de Streptomyces, notamment Streptomyces hygroscopicus et Streptomyces bingchenggensis . La milbémycine A3 est connue pour ses activités acaricide, insecticide et anthelminthique puissantes, ce qui en fait un produit largement utilisé dans les domaines agricole, médical et vétérinaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La milbémycine A3 est principalement produite par biosynthèse par des espèces de Streptomyces. La voie de biosynthèse implique la transformation de la 5-oxomilbémycine A3 en milbémycine A3 par l'enzyme MilF . Des techniques d'ingénierie génétique et d'ingénierie métabolique ont été utilisées pour améliorer la production de milbémycine A3 .

Méthodes de production industrielle

La production industrielle de la milbémycine A3 implique la fermentation de souches à haut rendement de Streptomyces bingchenggensis. Des techniques telles que la mutagenèse aléatoire, l'ingénierie métabolique et la biosynthèse combinatoire ont été appliquées pour améliorer le rendement . La surexpression de gènes régulateurs comme milR a également été démontrée comme augmentant considérablement la production .

Analyse Des Réactions Chimiques

Types de réactions

La milbémycine A3 subit diverses réactions chimiques, notamment l'hydroxylation et la méthylation. L'hydroxylation en C26 est catalysée par l'enzyme CYP41 .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la milbémycine A3 comprennent des enzymes telles que MilF et CYP41. Les conditions de ces réactions impliquent généralement des niveaux de pH spécifiques et des températures optimisées pour l'activité enzymatique .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant la milbémycine A3 comprennent la milbémycine A4 et d'autres dérivés tels que la milbémycine oxime .

Applications de la recherche scientifique

La milbémycine A3 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la biosynthèse des macrolides et l'ingénierie métabolique.

Industrie : Appliqué dans les pratiques agricoles pour lutter contre les ravageurs et améliorer les rendements des cultures.

Mécanisme d'action

La milbémycine A3 exerce ses effets en ouvrant les canaux chlorures contrôlés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cela augmente la perméabilité de la membrane nerveuse aux ions chlorure, conduisant à une hyperpolarisation et bloquant la transmission des signaux nerveux. Le résultat est une neuroparalysie, provoquant la perte de capacité de contraction des cellules musculaires, conduisant finalement à la mort des parasites .

Applications De Recherche Scientifique

Milbemycin A3 has a wide range of scientific research applications:

Mécanisme D'action

Milbemycin A3 exerts its effects by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This increases the permeability of the nerve membrane to chloride ions, leading to hyperpolarization and blocking the transmission of nerve signals. The result is neuro-paralysis, causing the muscle cells to lose their ability to contract, ultimately leading to the death of the parasites .

Comparaison Avec Des Composés Similaires

La milbémycine A3 est structurellement et chimiquement apparentée aux avermectines, un autre groupe de macrolides à 16 chaînons produits par Streptomyces avermitilis . Les milbémycines et les avermectines ont toutes deux des activités anthelminthique et insecticide puissantes, mais les milbémycines ont une demi-vie plus longue et une toxicité plus faible chez les mammifères . Des composés similaires comprennent :

- Milbémycine A4

- Avermectine B1

- Ivermectine

La milbémycine A3 est unique en raison de son mode d'action spécifique sur le système nerveux des insectes et de son profil environnemental favorable .

Propriétés

| ... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ | |

Numéro CAS |

51596-10-2 |

Formule moléculaire |

C31H44O7 |

Poids moléculaire |

528.7 g/mol |

Nom IUPAC |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 |

Clé InChI |

ZLBGSRMUSVULIE-DELYHUHOSA-N |

SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

SMILES isomérique |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

SMILES canonique |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

Apparence |

White solid |

Color/Form |

White, crystalline powder (Technical grade) |

Densité |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C |

Point d'éclair |

43 °C (Closed cup) /Ultiflora Miticide/ |

melting_point |

212-215 °C |

| 51596-10-2 122666-95-9 |

|

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C). Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) |

Synonymes |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Pression de vapeur |

9.8X10-11 mm Hg at 20 °C |

Origine du produit |

United States |

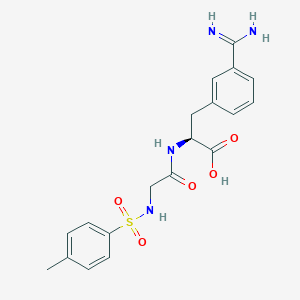

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)